Methyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Scientific Research Applications
Isothiocyanates in Cancer Prevention
Isothiocyanates, found in cruciferous vegetables, are studied for their potential in cancer prevention, particularly lung and esophageal cancers. These compounds may inhibit carcinogenesis through selective cytochrome P450 enzyme inhibition, which is involved in carcinogen metabolic activation. Additionally, isothiocyanates might induce Phase II enzymes and enhance apoptosis, contributing to their chemopreventive activity. Phenethyl isothiocyanate, specifically, shows promise as an inhibitor of lung tumor induction and is being developed as a chemopreventive agent against lung cancer (Hecht, 2000).
Synthesis and Chemical Applications
Another study explored the practical synthesis of chemical compounds, focusing on green chemistry principles. While the study did not specifically mention Methyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, it represents the broader field of synthetic organic chemistry and the development of environmentally friendly synthesis methods for various compounds, which could include isothiocyanate derivatives (Gu et al., 2009).
Isothiocyanates in Epigenetic Modulation and Cancer Therapy
Dietary isothiocyanates, like sulforaphane and phenethyl isothiocyanate, have shown anti-proliferative, pro-apoptotic, and anti-angiogenic effects against various cancers. These compounds modulate signaling pathways and the epigenetic machinery, impacting DNA methyltransferases, histone modifiers, and miRNA expression. This modulation contributes to their therapeutic potential in cancer treatment by altering key cellular regulators' transcription (Sundaram et al., 2021).
Biological Activities of Acyl Isothiocyanates and Derivatives
Research into acyl isothiocyanates and their derivatives, such as acyl thioureas and acyl thiosemicarbazides, reveals their importance as biologically active compounds. These substances are investigated for their antimicrobial, antifungal, antitumor, and other biological activities. The review discusses synthesis methods and the potential of these compounds for developing new drugs, indicating the broader applicability of isothiocyanate-related compounds in medicinal chemistry (Kholodniak & Kovalenko, 2022).
Properties
IUPAC Name |
methyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-14-11(13)9-7-4-2-3-5-8(7)16-10(9)12-6-15/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVSSDPOTCLFKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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